Source: Dextrins are derived from various starches, including potato, corn, tapioca, wheat, and rice. [, , , , , ]
White dextrin: Produced by dry heating of starch under mildly acidic conditions. []
Yellow dextrin: Produced by longer heating of starch at higher temperatures, resulting in a darker color. []
Resistant dextrin: A type of soluble dietary fiber produced by treating starch with heat and enzymes, resistant to digestion in the small intestine. [, ]
Cyclodextrin: Cyclic oligosaccharides formed by enzymatic degradation of starch, possessing a hydrophobic cavity capable of encapsulating various molecules. [, , , , ]
Pharmaceutical excipients: Binding agents in tablets, drug delivery carriers. [, , , ]
Biotechnology: Components of growth media, substrates for enzyme production. [, ]
Material science: Biodegradable polymers, components of adhesives. [, , ]
Synthesis Analysis
Acid Hydrolysis: Starch is treated with acid at elevated temperatures for a specific duration. The degree of hydrolysis and, consequently, the DE value are controlled by adjusting the acid concentration, temperature, and reaction time. [, , , , ]
Enzymatic Hydrolysis: Enzymes, such as α-amylase and glucoamylase, are employed to break down starch into dextrins. This method offers greater control over the DE value and oligosaccharide profile compared to acid hydrolysis. [, , , , , , , ]
Combined Methods: Combining acid and enzymatic hydrolysis can optimize dextrin production. For instance, acid treatment can be followed by enzymatic hydrolysis to achieve desired properties. [, ]
Linear dextrins: Predominantly consist of α-(1→4) linked glucose units. [, ]
Branched dextrins: Contain both α-(1→4) and α-(1→6) glycosidic bonds, leading to branched structures. []
Cyclodextrins: Cyclic oligosaccharides with a hydrophobic cavity formed by 6, 7, or 8 glucose units linked by α-(1→4) glycosidic bonds. [, , , ]
Mechanism of Action
Enzymatic Hydrolysis: Enzymes like α-amylase hydrolyze starch by cleaving the α-(1→4) glycosidic bonds in a random manner, resulting in a mixture of linear dextrins. Glucoamylase, on the other hand, acts on both α-(1→4) and α-(1→6) bonds, producing glucose as the main product. [, , , ]
Cyclodextrin Inclusion Complex Formation: Cyclodextrins form inclusion complexes with various guest molecules by accommodating them within their hydrophobic cavity. The driving forces for complex formation include hydrophobic interactions, van der Waals forces, and hydrogen bonding. This encapsulation process can modify the physicochemical properties of guest molecules, such as solubility, stability, and bioavailability. [, , , , ]
Physical and Chemical Properties Analysis
Food Industry:
Thickening and Stabilizing Agent: Dextrins are used in various food products like soups, sauces, desserts, and processed meats to enhance texture and stability. [, , ]
Fat Replacer: Due to their low caloric value and ability to mimic the texture of fat, dextrins find application as fat replacers in low-fat food products. [, ]
Dietary Fiber Enrichment: Resistant dextrin, a prebiotic fiber, is added to foods to increase fiber content and promote gut health. [, ]
Encapsulation of Flavors and Colors: Cyclodextrins are employed to encapsulate and protect sensitive flavors, colors, and other bioactive compounds in food products. [, , ]
Pharmaceutical Industry:
Tablet Binder: Dextrins are widely used as binding agents in tablet formulations to impart cohesiveness and improve tablet hardness. [, ]
Drug Delivery Carrier: Modified dextrins, like cyclodextrin-based nanoparticles and dextrin conjugates, are being investigated as carriers for controlled drug delivery. [, , , , ]
Applications
Adhesives: Dextrins are used in the production of adhesives due to their adhesive properties, particularly in paper and packaging industries. [, ]
Textile Industry: Cyclodextrins are explored in textile dyeing and washing processes to improve dye solubility, enhance dye uptake, and remove residual surfactants. []
Biotechnology: Dextrins serve as components of growth media for microorganisms and as substrates for enzyme production. [, ]
Future Directions
Development of Novel Dextrin Derivatives: Exploring new chemical modifications of dextrins to enhance their functional properties and expand their applications in various fields. [, , ]
Targeted Drug Delivery: Further research on cyclodextrin-based nanocarriers for targeted delivery of drugs to specific cells and tissues. [, ]
Food Applications of Resistant Dextrin: Investigating the potential health benefits of resistant dextrin and its applications in developing functional foods. [, ]
Sustainable Production: Developing eco-friendly and cost-effective methods for producing dextrins using enzymes and renewable resources. [, ]
Understanding Structure-Function Relationships: Elucidating the relationship between the molecular structure of dextrins and their physicochemical properties to tailor them for specific applications. [, , ]
Related Compounds
1. StarchCompound Description: Starch, a polysaccharide comprising glucose monomers linked by α-1,4 and α-1,6 glycosidic bonds, serves as the primary precursor for dextrin production [, , , , , , ]. Various starch sources, including breadfruit, corn, potato, rice, sorghum, and sweet potato, are utilized in the production of dextrin [, , , , , , , ].
Relevance: Dextrin is produced through the partial hydrolysis of starch using acids, enzymes, or a combination of both [, ]. Consequently, dextrin consists of shorter glucose chains compared to starch. The properties of dextrin, such as its molecular weight, viscosity, and solubility, vary based on the source of starch and the methods employed for hydrolysis [, , ].
2. α-AmylaseCompound Description: α-Amylase is an enzyme responsible for the hydrolysis of α-1,4 glycosidic bonds in starch, leading to the formation of dextrins [, , , ].
Relevance: α-Amylase plays a crucial role in the enzymatic production of dextrin from starch. The concentration of α-amylase and the reaction conditions during hydrolysis significantly influence the characteristics of the resulting dextrin [, , , ].
3. GlucoseCompound Description: Glucose, a monosaccharide and the primary source of energy for cells, is a fundamental building block of both dextrin and starch [, , , , , ].
Relevance: Dextrin, derived from the breakdown of starch, can be further hydrolyzed to yield glucose [, , , , ].
4. MaltoseCompound Description: Maltose, a disaccharide composed of two glucose units linked by an α-1,4 glycosidic bond, is produced during the breakdown of starch and dextrin [, , ].
Relevance: Maltose represents an intermediate product in the hydrolysis of starch to glucose. The presence and concentration of maltose in dextrin can impact its functional properties [, , ].
5. MaltotrioseCompound Description: Maltotriose, a trisaccharide consisting of three glucose units linked by α-1,4 glycosidic bonds, is generated during starch and dextrin hydrolysis [, , ].
Relevance: Similar to maltose, maltotriose is an intermediate product in the conversion of starch to glucose. Its presence in dextrin contributes to the overall oligosaccharide profile and affects its characteristics [, , ].
6. MaltotetraoseCompound Description: Maltotetraose, a tetrasaccharide formed by four glucose units joined by α-1,4 glycosidic bonds, is a product of starch and dextrin degradation [, , ].
Relevance: As a constituent of hydrolyzed starch and dextrin, maltotetraose influences the molecular weight distribution and properties of dextrin, particularly its osmotic pressure in medical applications [, , ].
7. MaltopentaoseCompound Description: Maltopentaose, a pentasaccharide comprising five glucose units linked by α-1,4 glycosidic bonds, is found in hydrolyzed starch and dextrin [].
Relevance: Maltopentaose, like other maltooligosaccharides, contributes to the molecular weight profile of dextrin and potentially influences its behavior in biological systems [].
8. MaltohexaoseCompound Description: Maltohexaose, a hexasaccharide containing six glucose units connected by α-1,4 glycosidic bonds, is present in hydrolyzed starch and dextrin [].
Relevance: The presence of maltohexaose in dextrin influences its molecular weight characteristics and may impact its interaction with biological systems [].
9. MaltoheptaoseCompound Description: Maltoheptaose, a heptasaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds, is identified in hydrolyzed starch and dextrin [].
Relevance: As a component of hydrolyzed starch, maltoheptaose contributes to the molecular weight distribution of dextrin and may influence its biological properties [].
10. β-CyclodextrinCompound Description: β-Cyclodextrin, a cyclic oligosaccharide formed by seven glucose units linked by α-1,4 glycosidic bonds, is a type of cyclodextrin [, , , ].
11. Cyclodextrins (CDs)Compound Description: Cyclodextrins (CDs) are a family of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are produced from starch by enzymatic conversion [, , , ]. CDs can form inclusion complexes with various molecules, making them useful in drug delivery, food, and other industrial applications.
12. InulinCompound Description: Inulin is a naturally occurring polysaccharide composed of fructose units. It is a type of soluble fiber found in various plants, such as chicory root and Jerusalem artichoke. Inulin is known for its prebiotic properties, promoting the growth of beneficial bacteria in the gut [].
13. PectinCompound Description: Pectin is a complex polysaccharide found in the cell walls of plants, particularly fruits. It is commonly used as a gelling agent, thickener, and stabilizer in food products [].
14. LactoseCompound Description: Lactose, a disaccharide sugar found in milk, is composed of glucose and galactose units. It is commonly used as a filler or diluent in pharmaceutical formulations [].
15. Poly(L-lactide-co-glycolide)-block-Poly(ethylene oxide) Copolymer (PLGA-block-PEG)Compound Description: PLGA-block-PEG is a biodegradable and biocompatible copolymer composed of poly(L-lactide-co-glycolide) (PLGA) and poly(ethylene oxide) (PEG). It is widely studied for its potential applications in drug delivery systems, particularly for controlled release formulations [].
Relevance: Blends of dextrin and PLGA-block-PEG copolymers have been explored for the development of biodegradable carriers for the controlled release of herbicides [].
16. Iodinated Casein (IC)Compound Description: Iodinated casein is a modified form of casein, a protein found in milk, where iodine atoms are incorporated into its structure. It has been used as a source of supplemental iodine in animal feed [].
Relevance: Iodinated casein was combined with dextrin in a study investigating the effects of in ovo feeding on broiler chickens. The results indicated that the combination of iodinated casein and dextrin had positive effects on hatch weights and early growth in broilers [].
17. Zidovudine (AZT)Compound Description: Zidovudine (AZT), also known as azidothymidine, is an antiretroviral medication used to treat HIV/AIDS. It belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs) [].
Relevance: A novel dextrin-zidovudine conjugate was synthesized and investigated as a sustained-release prodrug of zidovudine []. The study demonstrated that the conjugate improved the pharmacokinetics of zidovudine in rats.
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3-Oxo-1-cyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative. It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative. 3-oxocyclopentanecarboxylic acid is an alicyclic ketone that is oxocyclopentanone substituted at position 3 by a carboxy group. It is a 4-oxo monocarboxylic acid and an alicyclic ketone. It is a conjugate acid of a 3-oxocyclopentanecarboxylate.